N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a hybrid heterocyclic compound featuring a benzo[d]thiazole core linked via a thioacetamide bridge to a substituted imidazo[2,1-c][1,2,4]triazole moiety. This compound’s design aligns with pharmacophores known for kinase inhibition (e.g., VEGFR-2) and antinociceptive activity, as seen in structurally related analogs .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2/c1-13-6-8-14(9-7-13)25-10-11-26-19(25)23-24-20(26)28-12-17(27)22-18-21-15-4-2-3-5-16(15)29-18/h2-9H,10-12H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKEXWMKKVSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions The process may start with the preparation of the benzo[d]thiazole ring, followed by the formation of the imidazo[2,1-c][1,2,4]triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide depends on its interaction with molecular targets and pathways. This may involve binding to specific proteins or enzymes, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to analogs with benzothiazole, thiadiazole, and imidazotriazole scaffolds, focusing on substituent effects, bioactivity, and pharmacokinetic properties.
Key Observations:
Substituent Effects on Activity: Nitro Groups: Nitro-substituted benzothiazoles (e.g., 6d in ) exhibit potent VEGFR-2 inhibition, likely due to electron-withdrawing effects enhancing kinase binding . In contrast, nitro groups in antinociceptive compounds () may modulate redox signaling or nitric oxide release . p-Tolyl vs.
Core Heterocycle Comparison: Imidazotriazole vs. Thioacetamide Linker: Common in all compared compounds, this linker facilitates sulfur-mediated hydrogen bonding and redox interactions, critical for target engagement .
Biological Activity Trends: Anticancer vs. Antinociceptive: Compounds with nitro or ureido groups () show anticancer activity via kinase inhibition, while simpler thiadiazole derivatives () target pain pathways, highlighting substituent-driven divergence. Enzyme Inhibition: The chloro-thiazole derivative () inhibits PFOR, suggesting thiazole-acetamide hybrids broadly target metabolic enzymes, though core heterocycles dictate specificity .
Synthetic Accessibility :
- The target compound’s imidazotriazole ring may require multi-step synthesis (e.g., cyclization under acidic conditions as in ), whereas thiadiazole derivatives () are synthesized via simpler thiol-alkylation or cyclocondensation .
Research Findings and Implications
- Kinase Inhibition Potential: The structural similarity to VEGFR-2 inhibitors () suggests the target compound may inhibit angiogenesis-related kinases, warranting in vitro kinase assays.
- Metabolic Stability : The p-tolyl group may improve metabolic stability over nitro-substituted analogs, which are prone to nitroreductase-mediated deactivation .
- Computational Predictions : Molecular docking (as performed in ) could validate binding to VEGFR-2 or pain-related targets (e.g., COX-2), guiding further optimization .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-amino-benzothiazole with chloroacetyl chloride. The resulting structure includes a benzothiazole moiety linked to an imidazotriazole derivative via a thioacetamide linkage. The crystal structure analysis reveals that the C=O bond length is 1.221(6) Å, indicating successful acylation and stability of the compound .
Key Structural Features
- Benzothiazole Ring : Known for various pharmacological activities.
- Imidazo[2,1-c][1,2,4]triazole : Imparts significant biological properties.
- Thioacetamide Linkage : Enhances interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit potent antimicrobial properties. In vitro evaluations against various strains of bacteria and fungi have demonstrated significant inhibition rates.
Table 1: Antimicrobial Activity Data
| Compound | Target Microorganism | MIC (mg/mL) | Inhibition (%) |
|---|---|---|---|
| 7a | M. tuberculosis | 25 | 99 |
| 7g | S. aureus | 50 | 95 |
| 12a | E. coli | 100 | 90 |
Anti-Tubercular Activity
In particular, derivatives of benzothiazole have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Compounds showed varying degrees of efficacy with some derivatives outperforming standard treatments like isoniazid (INH) and rifampicin.
Table 2: Anti-Tubercular Activity Results
| Compound | MIC (mg/mL) | Comparison Drug | Efficacy (%) |
|---|---|---|---|
| 10 | 25 | INH | Higher |
| 11 | 50 | Rifampicin | Comparable |
| 12g | 100 | INH | Moderate |
The mechanism underlying the biological activity of this compound involves:
- Inhibition of bacterial cell wall synthesis .
- Interference with nucleic acid metabolism .
- Induction of oxidative stress in microbial cells .
Study on Anti-Tubercular Efficacy
A recent study evaluated the efficacy of this compound against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined using the L–J agar method, revealing promising results with MIC values significantly lower than those for conventional therapies .
Pharmacokinetics and Selectivity
Pharmacokinetic studies indicated that some derivatives exhibit favorable bioavailability (>52%) when administered orally. This suggests potential for further development into therapeutic agents targeting resistant strains of tuberculosis and other infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
